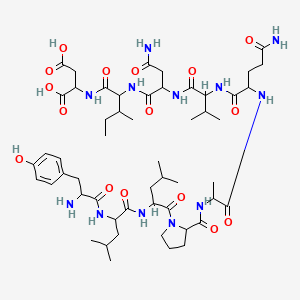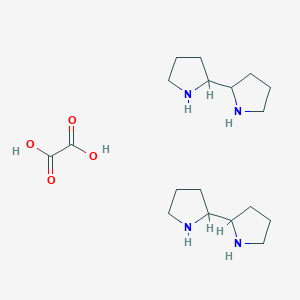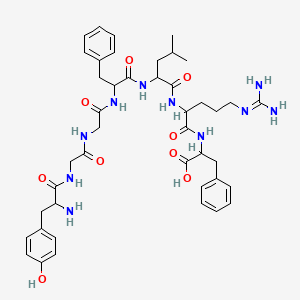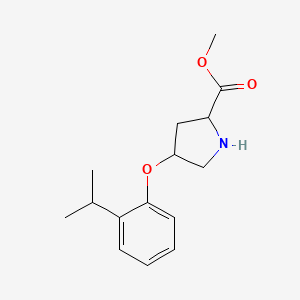
3-Phenylmorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylmorpholin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO2 It is characterized by a morpholine ring substituted with a phenyl group at the third position and a carbonyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylmorpholin-2-one typically involves the reaction of N-phenylmorpholine with various reagents. One common method includes the reaction of N-phenylmorpholine with glutarimide at 80°C, followed by purification using plate chromatography with hexane/ethyl acetate as the eluent . Another method involves the oxidative imidation of morpholin-2-ones using copper (I) chloride as a catalyst in the presence of acetic acid and molecular oxygen .
Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly and cost-effective processes. For instance, the preparation of 4-(4-aminophenyl)morpholin-3-one, a related compound, involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid, followed by reaction with 4-nitroaniline and subsequent hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylmorpholin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of copper (I) chloride.
Reduction: Hydrogenation reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, such as the Strecker reaction and the Mannich reaction
Common Reagents and Conditions:
Oxidation: Copper (I) chloride, acetic acid, and molecular oxygen.
Reduction: Hydrogen gas and suitable catalysts.
Substitution: Copper (I) cyanide, anhydrous hydrochloric acid, and 2-furylboronic acid
Major Products:
Oxidation: Functionalized morpholin-2-ones.
Reduction: Aminophenyl derivatives.
Substitution: Chiral iminium intermediates and α-amino acids
Scientific Research Applications
3-Phenylmorpholin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylmorpholin-2-one involves its interaction with molecular targets and pathways. For instance, in oxidative imidation reactions, the compound undergoes cross-dehydrogenative coupling with cyclic imides, facilitated by copper (I) chloride and molecular oxygen . This process leads to the formation of C–N coupled products, which can be further functionalized for various applications.
Comparison with Similar Compounds
4-Phenyl-3-Morpholinone: This compound has a similar structure but differs in the position of the carbonyl group.
N-Phenylmorpholine: Lacks the carbonyl group at the second position.
Uniqueness: 3-Phenylmorpholin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-phenylmorpholin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-9(11-6-7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
InChI Key |
BZQFFNMQHMEFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)






![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)


